molecular formula C15H11BrN2O2 B2612622 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 313662-94-1

2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2612622
CAS RN: 313662-94-1
M. Wt: 331.169
InChI Key: KYOYVZZZFJRLJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is not available in the current literature .

Scientific Research Applications

Nonlinear Optical Applications

The compound 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole and its derivatives have been researched for their nonlinear optical properties. A study reported the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, where the open-aperture z-scan experiment was employed to measure the optical nonlinearity of the samples at 532 nm using 5 ns laser pulses. The results indicated that the compound containing Bromine, similar in structure to 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, behaves as an optical limiter at this wavelength, suggesting potential applications in optoelectronics (Chandrakantha et al., 2011).

Antitumor and Antimicrobial Activities

The derivatives of 1,3,4-oxadiazole have shown promise in antitumor and antimicrobial applications. One study designed and synthesized seven novel pyrazole derivatives containing 1,3,4-oxadiazole from 4-methoxyacetophenone. These compounds were investigated for their in vitro anti-tumor activities and one derivative exhibited significant inhibition activities against Hep G2 cells (Jin, 2014). Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, screening them for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species (Gul et al., 2017).

Liquid Crystalline Properties

2,5-Asymmetric disubstituted [1,3,4]oxadiazole derivatives, related to 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their liquid-crystalline properties. A specific study reported that these compounds show liquid-crystalline properties with nematic and smectic C type structures, and a very large range of stability of mesophases. This finding suggests their potential application in the development of novel liquid crystal materials (Cioancă et al., 2011).

Sensor Applications

A fluorescent chemosensor based on the oxadiazole derivative was designed and synthesized for selective detection of zinc (II) ion. The chemosensor showed a pronounced fluorescence enhancement upon the addition of Zn2+ in aqueous solution, without interference from other metal ions. This indicates the potential of oxadiazole derivatives for use in highly selective and sensitive sensor applications (Lin et al., 2017).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is not available in the current literature .

Safety and Hazards

The safety and hazards associated with a compound relate to its potential risks in handling and use. Unfortunately, specific safety and hazard information for “2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is not available in the current literature .

properties

IUPAC Name

2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYVZZZFJRLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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